molecular formula C16H24FN3O3S B2879642 N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide CAS No. 897613-32-0

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide

Cat. No.: B2879642
CAS No.: 897613-32-0
M. Wt: 357.44
InChI Key: HDIDMAMRQYZMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)isobutyramide” is a chemical compound with the molecular formula C22H28FN3O3S . It is related to a class of compounds that have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” involves a piperazine ring attached to a fluorophenyl group and a sulfonyl group . The exact atomic coordinates and displacement parameters can be found in the referenced study .

Advantages and Limitations for Lab Experiments

FMPD has several advantages as a research tool. It exhibits significant pharmacological properties and has been shown to be effective against various diseases. FMPD is also relatively easy to synthesize, making it readily available for research purposes. However, FMPD also has limitations. It is not yet fully understood how FMPD works, and further research is needed to determine its mechanism of action. Additionally, FMPD may have side effects that need to be carefully evaluated before it can be used as a therapeutic agent.

Future Directions

There are several future directions for the research of FMPD. Firstly, further studies are needed to determine the exact mechanism of action of FMPD. This will help to identify potential targets for therapeutic intervention. Secondly, more research is needed to evaluate the safety and efficacy of FMPD in animal models and clinical trials. Finally, FMPD can be modified to improve its pharmacological properties and reduce its side effects. These modifications could lead to the development of more effective and safer therapeutic agents.

Synthesis Methods

The synthesis of FMPD involves the reaction of 1-(2-fluorophenyl)piperazine with isobutyryl chloride and sodium sulfite. The resulting product is then treated with sodium hydroxide to obtain FMPD. This method has been optimized to obtain high yields of FMPD and is considered to be a reliable and scalable process.

Scientific Research Applications

FMPD has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. FMPD has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, FMPD has been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FN3O3S/c1-13(2)16(21)18-7-12-24(22,23)20-10-8-19(9-11-20)15-6-4-3-5-14(15)17/h3-6,13H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIDMAMRQYZMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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